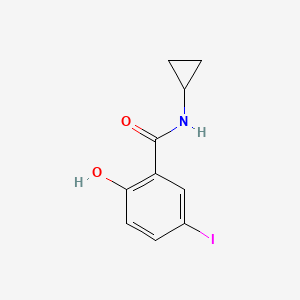
3-morpholin-4-ylpropyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-morpholin-4-ylpropyl 4-methylbenzenesulfonate is an organic compound that features a sulfonic acid ester group attached to a toluene ring and a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-morpholin-4-ylpropyl 4-methylbenzenesulfonate typically involves the esterification of toluene-4-sulfonic acid with 3-morpholin-4-yl-propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted sulfonic esters.
Applications De Recherche Scientifique
3-morpholin-4-ylpropyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-morpholin-4-ylpropyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic ester group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The morpholine moiety can enhance the compound’s binding affinity to its targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
- 3-morpholin-4-ylpropyl 4-methylbenzenesulfonate
- Toluene-4-sulfonic acid 3-morpholin-4-yl-butyl ester
- Toluene-4-sulfonic acid 3-morpholin-4-yl-ethyl ester
Comparison: this compound is unique due to the specific length of its propyl chain, which can influence its reactivity and binding properties. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different solubility, stability, and biological activity profiles.
Propriétés
Formule moléculaire |
C14H21NO4S |
|---|---|
Poids moléculaire |
299.39 g/mol |
Nom IUPAC |
3-morpholin-4-ylpropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H21NO4S/c1-13-3-5-14(6-4-13)20(16,17)19-10-2-7-15-8-11-18-12-9-15/h3-6H,2,7-12H2,1H3 |
Clé InChI |
TXECJTYQRLUNES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN2CCOCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4-Aminophenyl)cyclobutyl]methane-1-ol](/img/structure/B8278338.png)

![3-Iodo-1,4-dihydroindeno[1,2-c]pyrazole-6-carbaldehyde](/img/structure/B8278350.png)
![[2-Methoxy-5-[4-(methoxycarbonyl)-2-methylphenyl]phenyl]boronic acid](/img/structure/B8278358.png)






